Olutasidenib

Descripción general

Descripción

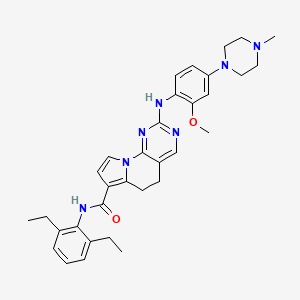

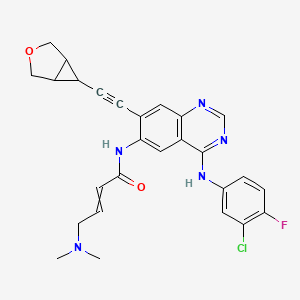

Olutasidenib, comercializado bajo el nombre de Rezlidhia, es un medicamento anticancerígeno utilizado para tratar la leucemia mieloide aguda recidivante o refractaria con una mutación susceptible de la isocitrato deshidrogenasa 1 . Es un inhibidor novedoso de la mutación de la isocitrato deshidrogenasa 1 administrado por vía oral que entró en desarrollo clínico en 2016 y recibió la aprobación regular para tratar pacientes con leucemia mieloide aguda recidivante o refractaria con mutación de la isocitrato deshidrogenasa 1 el 1 de diciembre de 2022 .

Mecanismo De Acción

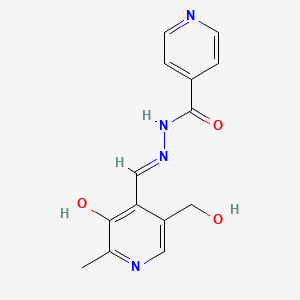

El olutasidenib es un inhibidor de la isocitrato deshidrogenasa 1 que ejerce sus efectos inhibiendo la forma mutada de la enzima. La isocitrato deshidrogenasa 1 cataliza la descarboxilación oxidativa del isocitrato para formar alfa-cetoglutarato. Las mutaciones en la isocitrato deshidrogenasa 1 conducen a la producción de un oncometabolito, el 2-hidroxi-glutarato, que contribuye a la tumorogénesis. Al inhibir la isocitrato deshidrogenasa 1 mutada, el this compound reduce los niveles de 2-hidroxi-glutarato, restaurando así la diferenciación celular normal y proporcionando beneficios terapéuticos en los cánceres con mutaciones de la isocitrato deshidrogenasa 1 .

Análisis Bioquímico

Biochemical Properties

Olutasidenib is a potent and selective inhibitor of the IDH1 mutation . It interacts with the IDH1 enzyme, which is recurrently mutated in about 10% of patients with AML . The compound inhibits the production of 2-hydroxyglutarate (2-HG), a metabolite that is elevated in IDH1-mutated cancers .

Cellular Effects

This compound has demonstrated highly durable remission rates along with meaningful outcomes, such as transfusion independence, in patients with relapsed or refractory IDH1 mutated AML . It influences cell function by inhibiting the production of 2-HG, thereby affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the IDH1 variant dimer-interface, inhibiting the production of 2-HG . This inhibition leads to changes in gene expression and impacts the function of cells .

Temporal Effects in Laboratory Settings

In vitro and in vivo studies have shown that this compound is phototoxic

Metabolic Pathways

This compound is involved in the metabolic pathway of the IDH1 enzyme . It interacts with this enzyme to inhibit the production of 2-HG, affecting metabolic flux and metabolite levels .

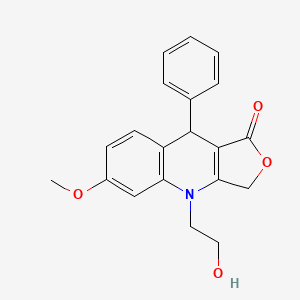

Métodos De Preparación

El olutasidenib se sintetiza mediante una serie de reacciones químicas que involucran reactivos y condiciones específicas. La producción industrial de this compound implica la optimización de estas rutas sintéticas para asegurar un alto rendimiento y pureza, al tiempo que se consideran factores como el costo y la escalabilidad .

3. Análisis de las reacciones químicas

El this compound se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto puede sufrir reacciones de oxidación, que pueden implicar el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución implican la sustitución de un grupo funcional por otro, a menudo utilizando reactivos como halógenos o nucleófilos.

Hidrólisis: Las reacciones de hidrólisis implican la ruptura de enlaces químicos mediante la adición de agua, a menudo catalizadas por ácidos o bases.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados .

Análisis De Reacciones Químicas

Olutasidenib undergoes several types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds through the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

El olutasidenib tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de prueba para estudiar la inhibición de la isocitrato deshidrogenasa 1 y sus efectos sobre el metabolismo celular.

Biología: Los investigadores utilizan el this compound para investigar el papel de las mutaciones de la isocitrato deshidrogenasa 1 en varios procesos biológicos, incluida la diferenciación y proliferación celular.

Medicina: El this compound se utiliza principalmente en el tratamiento de la leucemia mieloide aguda con mutaciones de la isocitrato deshidrogenasa 1.

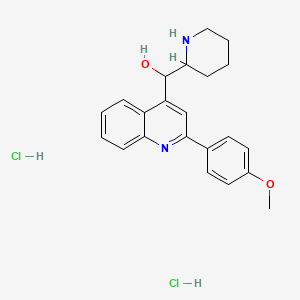

Comparación Con Compuestos Similares

El olutasidenib se compara con otros inhibidores de la isocitrato deshidrogenasa 1, como el ivosidenib. Si bien ambos compuestos se dirigen a la misma enzima, el this compound ha demostrado una eficacia superior en ciertos ensayos clínicos. Por ejemplo, el this compound demostró una duración mediana más larga de la remisión completa y tasas de respuesta general más altas en comparación con el ivosidenib . Además, se ha demostrado que el this compound supera los mecanismos de resistencia que limitan la eficacia del ivosidenib .

Compuestos similares

- Ivosidenib

- Enasidenib (inhibidor de la isocitrato deshidrogenasa 2)

- AG-120 (otro inhibidor de la isocitrato deshidrogenasa 1)

Las propiedades de unión únicas del this compound y su capacidad para superar la resistencia lo convierten en una adición valiosa al arsenal de inhibidores de la isocitrato deshidrogenasa 1 .

Propiedades

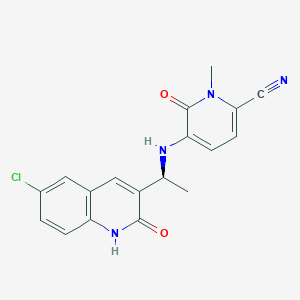

IUPAC Name |

5-[[(1S)-1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethyl]amino]-1-methyl-6-oxopyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c1-10(21-16-6-4-13(9-20)23(2)18(16)25)14-8-11-7-12(19)3-5-15(11)22-17(14)24/h3-8,10,21H,1-2H3,(H,22,24)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEQYWYXGTJDAKR-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC2=C(C=CC(=C2)Cl)NC1=O)NC3=CC=C(N(C3=O)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Olutasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Olutasidenib is an isocitrate dehydrogenase-1 (IDH1) inhibitor used to treat patients with acute myeloid leukemia (AML) and IDH1 genetic mutations associated with cancer development. IDH1 catalyzes the oxidative decarboxylation of isocitrate to form α-ketoglutarate (α-KG). However, mutations in IDH1 occur in the active catalytic sites of the arginine residues and promote the conversion of α-KG to 2-hydroxyglutarate (2-HG), an oncometabolite that leads to the formation of tumors. This causes an increase in 2-HG levels, inhibiting α-KG-dependent mechanisms, such as epigenetic regulation, collagen synthesis and cell signaling. IDH1 mutations have been detected in different types of cancers, including AML, and some of the most common IDH1 mutations in patients with AML are R132H and R132C substitutions. Olutasidenib acts as a selective IDH1 inhibitor with affinity only towards the mutated enzyme. _In vitro_ studies have shown that olutasidenib inhibits mutated IDH1 R132H, R132L, R132S, R132G, and R132C proteins, but not wild-type IDH1 or mutated IDH2 proteins. Through the inhibition of mutant IDH1, olutasidenib reduces 2-HG levels, which promotes the restoration of normal cellular differentiation and provides a therapeutic benefit in IDH1-mutated cancers. | |

| Record name | Olutasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1887014-12-1 | |

| Record name | Olutasidenib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1887014121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Olutasidenib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16267 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | OLUTASIDENIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0T4IMT8S5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(1-adamantyl)-6,8-dichloroquinolin-4-yl]-piperidin-2-ylmethanol;hydrochloride](/img/structure/B609658.png)

![1-Cyclohexyl-1-[[4-[[cyclohexyl-[[4-(dimethylamino)phenyl]carbamoyl]amino]methyl]cyclohexyl]methyl]-3-[4-(dimethylamino)phenyl]urea](/img/structure/B609673.png)

![(2S,4R)-1-[(2S)-2-[3-[2-[5-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypentoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B609674.png)